

A Researcher's Guide to EBI2 (GPR183) Antibodies: A Cross-Vendor Comparison

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Compound of Interest

Compound Name: *Ebio2*

Cat. No.: *B15589116*

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For researchers in immunology, neuroscience, and drug development, the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183, is a crucial target for investigation. This receptor plays a significant role in immune cell migration and has been implicated in various autoimmune diseases and cancers. The selection of a specific and reliable antibody is paramount for generating accurate and reproducible experimental data. This guide provides a comparative overview of commercially available EBI2 antibodies, detailing their performance characteristics and providing standardized protocols for their validation and use.

Performance Comparison of EBI2 Antibodies

The following table summarizes key information for EBI2 antibodies from several leading vendors. This data has been compiled from publicly available datasheets and validation information. It is important to note that performance can vary between lots, and independent validation in the researcher's specific application is always recommended.

Vendor	Catalog Number(s)	Host Species	Clonality	Validated Applications	Species Reactivity (Reported)	Notes
R&D Systems	MAB102721	Mouse	Monoclonal	Flow Cytometry, CyTOF-ready	Human	Validation data includes flow cytometry on transfected human cell lines. [1]
Novus Biologicals	NBP2-27352, FAB10272P	Rabbit, Mouse	Polyclonal, Monoclonal	Western Blot (WB), Immunohistochemistry (IHC), Flow Cytometry	Human, Monkey, Primate, Mouse, Rat	Offers both polyclonal and monoclonal options with various conjugates. Some products are noted to detect human EBI2 in direct ELISAs. [2] [3]
BioLegend	368912	Mouse	Monoclonal	Flow Cytometry	Human	Provided with validation data for flow cytometry

						on human cells.[4]
Thermo Fisher	H00001880-B01P	Mouse	Polyclonal	Western Blot	Human	Validation shown with Western Blot on transfected 293T cell lysates.[5]
Proteintech	12377-1-AP	Rabbit	Polyclonal	Western Blot, IHC, Immunoprecipitation (IP)	Human, Mouse	Provides Western Blot data on various cell lines (Raji, Jurkat, HeLa) and mouse tissue.[6]
Santa Cruz Biotech	sc-514342	Mouse	Monoclonal	WB, IP, IF, ELISA	Human	Specific to an epitope at the N-terminus of human EBI2.[7]
Abcam	ab323619, ab323862	Rabbit	Monoclonal	Flow Cytometry, IHC-P	Human	Abcam emphasizes knockout validation for many of their antibodies to ensure specificity. [8][9][10]

Experimental Protocols

Accurate and reproducible results are contingent on robust experimental protocols. Below are detailed methodologies for key applications in EBI2 antibody validation and use.

I. Western Blotting for EBI2 Detection

This protocol is a general guideline and may require optimization for specific antibodies and sample types.

- Lysate Preparation:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells in RIPA buffer (or a suitable alternative) containing protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Protein Transfer:
 - Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
 - Separate proteins on a 10% or 12% SDS-polyacrylamide gel.
 - Transfer proteins to a PVDF or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry system.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with the primary EBI2 antibody at the vendor-recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
 - Incubate the membrane with the ECL substrate and visualize the signal using a chemiluminescence imaging system.

II. Immunohistochemistry (IHC) for EBI2 Localization in Paraffin-Embedded Tissues

This protocol provides a framework for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
 - Rehydrate the sections by sequential 5-minute incubations in 100%, 95%, and 70% ethanol, followed by distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and incubating in a steamer or water bath at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature.

- Staining:
 - Wash sections with PBS.
 - Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
 - Wash with PBS.
 - Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
 - Incubate with the primary EBI2 antibody at the optimized dilution overnight at 4°C in a humidified chamber.
 - Wash with PBS.
 - Incubate with a biotinylated secondary antibody for 30-60 minutes.
 - Wash with PBS.
 - Incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes.
 - Wash with PBS.
- Visualization and Counterstaining:
 - Develop the signal with a DAB substrate kit until the desired stain intensity is reached.
 - Rinse with distilled water.
 - Counterstain with hematoxylin.
 - Dehydrate, clear, and mount the slides.

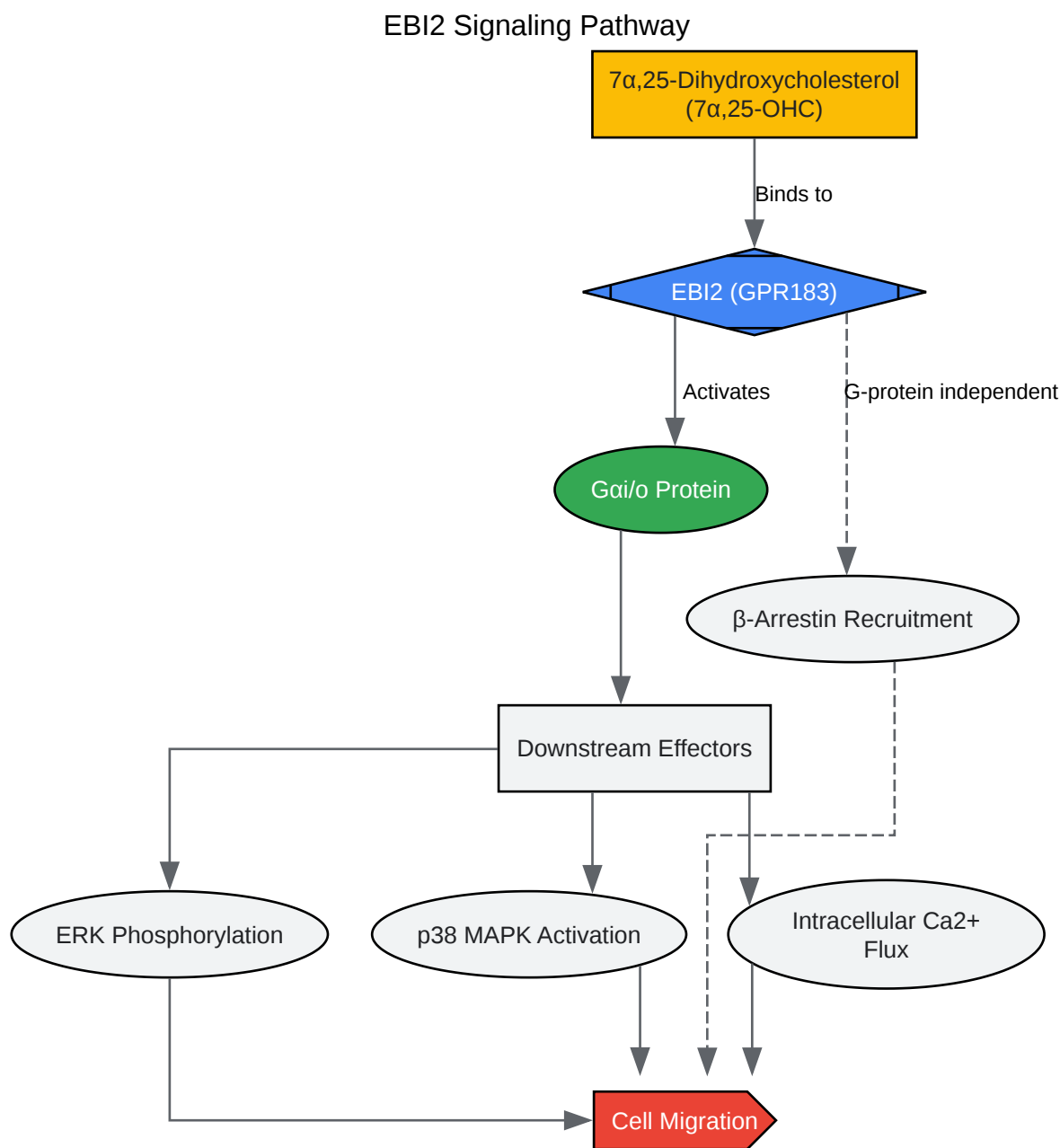
III. Flow Cytometry for EBI2 Expression Analysis

This protocol is for staining cell surface EBI2.

- Cell Preparation:
 - Prepare a single-cell suspension from blood, lymphoid tissues, or cultured cells.
 - Wash cells with ice-cold FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
 - Adjust cell concentration to 1×10^6 cells/100 μ L.
- Staining:
 - Block Fc receptors by incubating cells with an Fc block reagent for 10-15 minutes on ice.
 - Add the primary EBI2 antibody (or a directly conjugated antibody) at the predetermined optimal concentration.
 - Incubate for 30-60 minutes on ice in the dark.
 - Wash the cells twice with FACS buffer.
 - If using an unconjugated primary antibody, resuspend the cells in FACS buffer and add a fluorescently labeled secondary antibody. Incubate for 30 minutes on ice in the dark.
 - Wash the cells twice with FACS buffer.
- Data Acquisition:
 - Resuspend the cells in 300-500 μ L of FACS buffer.
 - Acquire data on a flow cytometer. Be sure to include appropriate controls, such as unstained cells, isotype controls, and fluorescence-minus-one (FMO) controls for multicolor panels.

Visualizing EBI2 Signaling and Validation

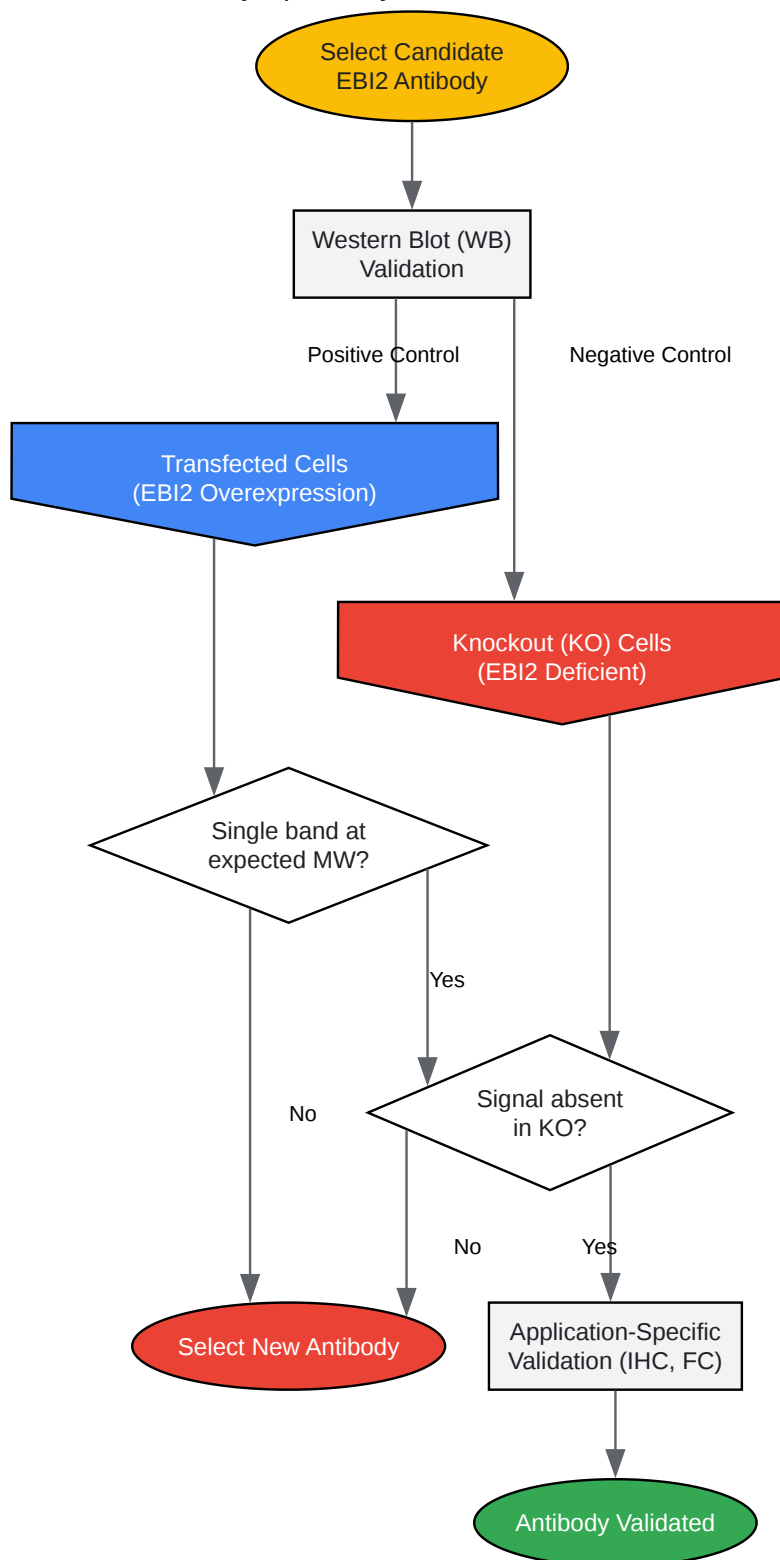
To better understand the biological context of EBI2 and the workflow for antibody validation, the following diagrams are provided.



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Caption: The EBI2 signaling cascade is initiated by its ligand, leading to cell migration.

Antibody Specificity Validation Workflow

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